

The Pyridazine Core: A Journey from Discovery to Modern Therapeutics

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Compound of Interest

Compound Name: *6-(4-Bromophenyl)pyridazine-3-thiol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it an attractive moiety for the design of novel therapeutics.^[1] This guide provides a comprehensive overview of the discovery, history, and development of pyridazine-based compounds, from their initial synthesis to their role in modern drug discovery. We will delve into key experimental protocols, present quantitative pharmacological data, and visualize the signaling pathways and experimental workflows that have been instrumental in the advancement of this important class of molecules.

Discovery and Early History

The journey of pyridazine began in the late 19th century. In 1886, German chemist Emil Fischer, during his seminal work on the Fischer indole synthesis, inadvertently prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.^[2] However, the parent pyridazine heterocycle was first synthesized by Tauber in 1895.^[3] A more efficient route to the parent compound was later developed starting from maleic hydrazide.^{[2][4]}

For many years following their discovery, pyridazines remained a chemical curiosity, with limited applications. A significant turning point came with the discovery of naturally occurring pyridazines. In 1971, it was found that the bacterium *Streptomyces jamaicensis* produces hexahydropyridazines.^[5] Shortly after, the antifungal agent pyridazomycin was isolated from *Streptomyces violaceoniger*.^[5] These discoveries highlighted the potential biological significance of the pyridazine core and spurred further research into its medicinal applications.

Early Synthetic Methodologies

The most common and enduring method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid) with hydrazine or its derivatives.^{[2][3]}

General Synthesis of Pyridazinones from γ -Ketoacids

A widely used method for the synthesis of pyridazin-3(2H)-ones involves the reaction of a γ -ketoacid with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

- Reaction Setup: A mixture of the appropriate γ -ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) and hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.
- Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to ensure complete cyclization.
- Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.^[6]

Key Milestones in the Development of Pyridazine-Based Drugs

The exploration of pyridazine derivatives in medicinal chemistry has led to the development of several important therapeutic agents.

Hydralazine: An Early Antihypertensive Agent

Hydralazine, a phthalazine derivative (a benzo-fused pyridazine), was one of the earliest pyridazine-containing drugs, approved by the FDA in 1953 for the treatment of hypertension.

Experimental Protocol: Synthesis of Hydralazine Hydrochloride

The synthesis of hydralazine hydrochloride can be achieved through a multi-step process starting from o-cyanotoluene. A more direct, one-pot industrial method has also been developed.

- Step 1: Preparation of o-cyanobenzaldehyde: o-cyanotoluene is chlorinated to o-cyanobenzalchloride, which is then converted to the corresponding acetal using sodium methoxide. Hydrolysis of the acetal with hydrochloric acid yields o-cyanobenzaldehyde.^[7]
- Step 2: Cyclization and Condensation: o-cyanobenzaldehyde is refluxed with hydrazine in the presence of hydrochloric acid and methanol to yield hydralazine hydrochloride.^{[7][8]}
- Purification: The crude hydralazine hydrochloride can be purified by recrystallization from a water-methanol mixture after treatment with activated carbon and EDTA to remove impurities.^[9]

Minaprine: An Atypical Antidepressant

Minaprine, a 3-aminopyridazine derivative, was approved in France in 1972 as an atypical antidepressant that acts as a monoamine oxidase (MAO) inhibitor. However, it was later withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.

Modern Pyridazine-Based Therapeutics: Relugolix and Deucravacitinib

The versatility of the pyridazine scaffold is evident in the recent approval of two new drugs:

- Relugolix: A non-peptidic gonadotropin-releasing hormone (GnRH) receptor antagonist.
- Deucravacitinib: A selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).

These modern drugs highlight the continued importance of the pyridazine core in addressing diverse therapeutic targets.

Quantitative Pharmacological Data of Pyridazine-Based Compounds

The following tables summarize key pharmacological data for a selection of pyridazine-based drugs and experimental compounds.

Table 1: Physicochemical Properties of Pyridazine and Selected Derivatives

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)
Pyridazine	C ₄ H ₄ N ₂	80.09	208	-8
Pyrazino[2,3-c]pyridazine	C ₆ H ₄ N ₄	132.12	-	-

Data sourced from [\[10\]](#) [\[11\]](#) [\[12\]](#)

Table 2: Clinical Efficacy of Deucravacitinib in Psoriasis (Phase 2 Trial)

Dosage	PASI 75 Response at 12 weeks (%)
Placebo	7
3 mg twice daily	67
6 mg twice daily	69
12 mg once daily	75

PASI 75: 75% reduction from baseline in Psoriasis Area and Severity Index score. Data from a Phase 2 trial in adults with moderate to severe plaque psoriasis. [\[13\]](#)

Table 3: Long-Term Efficacy of Deucravacitinib in Psoriasis (POETYK PSO-LTE Trial)

Clinical Response	Year 1 (%)	Year 5 (%)
PASI 75	72.1	67.3
PASI 90	45.9	46.3
sPGA 0/1 (clear/almost clear)	57.5	52.6

Data from patients who received continuous deucravacitinib treatment.[\[14\]](#)

Table 4: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (POETYK PsA-1 Phase 3 Trial)

Treatment Group	ACR20 Response at Week 16 (%)	ACR20 Response at Week 52 (%)
Placebo	34.1	-
Deucravacitinib	54.2	63.1

ACR20: 20% improvement in American College of Rheumatology criteria.[\[15\]](#)

Table 5: Clinical Efficacy of Relugolix in Advanced Prostate Cancer (HERO Phase 3 Trial)

Endpoint	Relugolix (%)	Leuprolide Acetate (%)
Sustained Castration Rate (through 48 weeks)	96.7	88.8

Castration defined as serum testosterone < 50 ng/dL.[\[16\]](#)[\[17\]](#)

Table 6: In Vitro Activity of Pyridazine-Based MAO Inhibitors

Compound	MAO-A IC ₅₀ (µM)	MAO-B IC ₅₀ (µM)	Selectivity Index (SI) for MAO-B
S5	3.857	0.203	19.04
S15	3.691	>10	-
S16	>10	0.979	>10.21
TR2	>22.94	0.27	84.96
TR16	>40	0.17	>235.29

IC₅₀: Half-maximal inhibitory concentration. SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). Data sourced from[18][19][20]

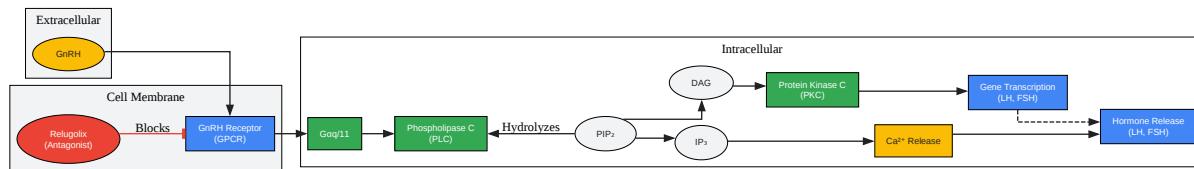
Signaling Pathways of Modern Pyridazine-Based Drugs

Understanding the molecular mechanisms of action is crucial for rational drug design. The following sections detail the signaling pathways targeted by relugolix and deucravacitinib.

GnRH Receptor Signaling Pathway (Target of Relugolix)

The gonadotropin-releasing hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[2] Its activation by GnRH triggers a cascade of intracellular events leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][21] Relugolix acts as an antagonist at this receptor, blocking the downstream signaling.

The primary signaling pathway initiated by GnRH receptor activation involves the G_αq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events ultimately lead to the transcription of gonadotropin genes and the release of LH and FSH.



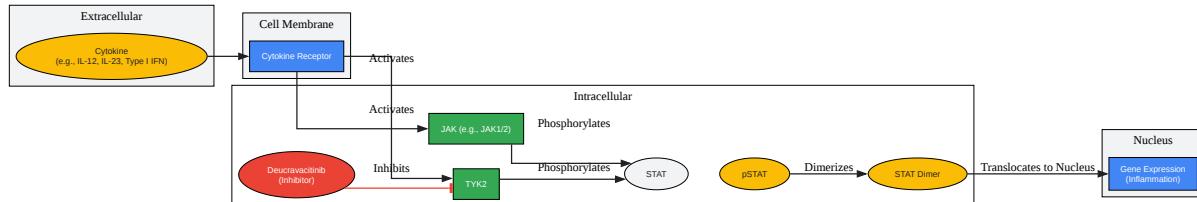
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GnRH Receptor Signaling Pathway and the Action of Relugolix.

TYK2 Signaling Pathway (Target of Deucravacitinib)

Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family. [4][22] It plays a crucial role in mediating the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs). [3][4] These cytokines are implicated in the pathogenesis of several immune-mediated diseases. Deucravacitinib is a selective inhibitor of TYK2.

Cytokine binding to their receptors leads to receptor dimerization and the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. [22] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses. [22]



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TYK2 Signaling Pathway and the Action of Deucravacitinib.

Experimental Workflows in Pyridazine-Based Drug Discovery

The discovery and development of pyridazine-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation. The workflow for a kinase inhibitor like deucravacitinib serves as a representative example.

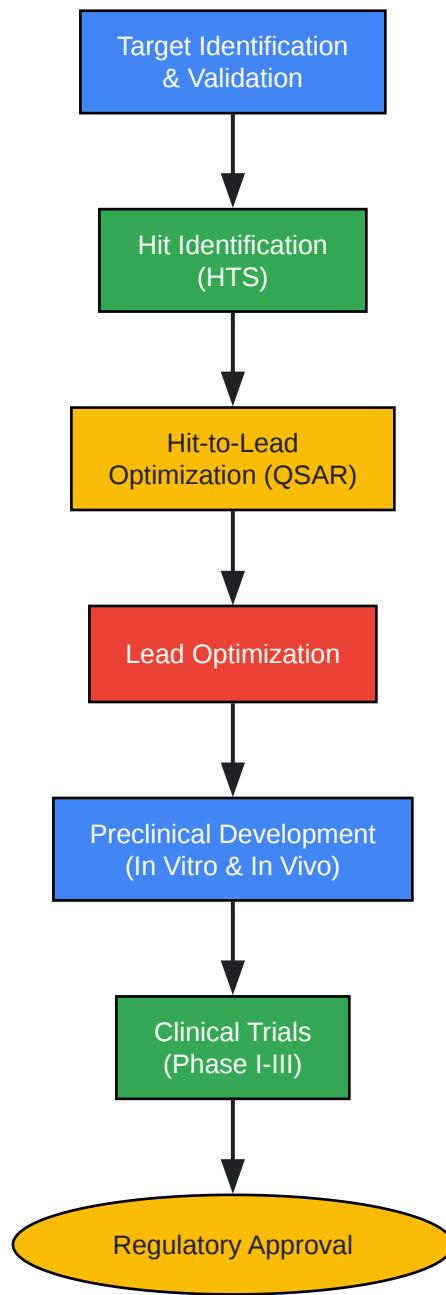
Workflow for Kinase Inhibitor Discovery and Development

The process of discovering a novel kinase inhibitor typically involves several key stages:

- Target Identification and Validation: Identifying a kinase that plays a critical role in a disease and validating its therapeutic potential.
- Hit Identification: Screening large libraries of compounds to identify initial "hits" that show inhibitory activity against the target kinase. This can be done through high-throughput

screening (HTS).

- Hit-to-Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This stage often involves quantitative structure-activity relationship (QSAR) studies.[23][24][25][26]
- Lead Optimization: Further refining the lead compounds to select a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.
- Preclinical Development: Evaluating the candidate drug in in vitro and in vivo models to assess its safety and efficacy before human trials.
- Clinical Trials: Conducting phased clinical trials in humans to establish the drug's safety, dosage, and effectiveness.



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A Representative Workflow for Kinase Inhibitor Drug Discovery.

Conclusion

The pyridazine core has proven to be a remarkably versatile and enduring scaffold in drug discovery. From its incidental discovery to its central role in modern, targeted therapies, the journey of pyridazine-based compounds reflects the evolution of medicinal chemistry. The

unique electronic and steric properties of the pyridazine ring continue to offer exciting opportunities for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the "wonder nucleus" of pyridazine is poised to remain a key building block in the development of future medicines.^[6]

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